molecular formula C18H15N3O4 B1677733 Phox-i2 CAS No. 353495-22-4

Phox-i2

Cat. No.: B1677733
CAS No.: 353495-22-4
M. Wt: 337.3 g/mol
InChI Key: PADQUVZDTGNTLH-UHFFFAOYSA-N
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Description

Phox-I2 is a selective inhibitor of the interaction between p67phox and Rac1, which are components of the NADPH oxidase 2 (NOX2) complex. This compound is effective in suppressing the production of reactive oxygen species by human and murine neutrophils . It has a molecular formula of C18H15N3O4 and a molecular weight of 337.33 g/mol .

Mechanism of Action

Target of Action

Phox-i2 is a selective inhibitor that primarily targets the p67phox-Rac1 interaction . The p67phox is a subunit of the NADPH oxidase complex (NOX) . This complex plays a crucial role in the production of reactive oxygen species (ROS), which are involved in various cellular processes, including cell signaling and defense against pathogens .

Mode of Action

This compound binds to p67phox with high affinity, with a Kd of approximately 150 nM . By doing so, it inhibits the interaction between p67phox and Rac1, a small GTPase . This interaction is a necessary step in the signaling pathway leading to the activation of NOX2, a specific form of NADPH oxidase . Therefore, by inhibiting this interaction, this compound effectively suppresses the production of ROS .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NADPH oxidase pathway . By inhibiting the p67phox-Rac1 interaction, this compound prevents the activation of NOX2 . This results in a decrease in the production of ROS, which are normally generated as a byproduct of the NADPH oxidase pathway .

Result of Action

The primary molecular effect of this compound is the inhibition of ROS production by preventing the activation of NOX2 . At the cellular level, this can lead to a decrease in oxidative stress, which has been implicated in various pathological conditions, including inflammation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, research on similar compounds suggests that factors such as pH, temperature, and the presence of other molecules can affect the action of such inhibitors

Biochemical Analysis

Biochemical Properties

Phox-I2 plays a crucial role in biochemical reactions by inhibiting the interaction between p67phox and Rac1. This inhibition is significant because it suppresses the production of reactive oxygen species, which are often implicated in various inflammatory and oxidative stress-related conditions . This compound interacts with the NADPH oxidase complex, particularly targeting the p67phox subunit. This interaction prevents the activation of the NADPH oxidase complex, thereby reducing the production of reactive oxygen species .

Cellular Effects

This compound has been shown to influence various cellular processes. In human islet cells, this compound partially protects against high glucose and palmitate-induced cellular death . This protection is attributed to its ability to reduce reactive oxygen species production, which is a significant factor in cellular stress and apoptosis. Additionally, this compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the NADPH oxidase complex .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the p67phox subunit of the NADPH oxidase complex with high affinity (Kd of approximately 150 nM) . This binding prevents the interaction between p67phox and Rac1, which is necessary for the activation of the NADPH oxidase complex . By inhibiting this interaction, this compound effectively reduces the production of reactive oxygen species, thereby mitigating oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability under various storage conditions. As a powder, it remains stable for up to three years at -20°C and for two years at 4°C . When dissolved in a solvent, it remains stable for up to three months at -80°C and for two weeks at -20°C . Over time, this compound continues to inhibit the production of reactive oxygen species, maintaining its efficacy in reducing oxidative stress and inflammation in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits the production of reactive oxygen species without detectable toxicity . At higher doses, there may be potential adverse effects, although specific toxicological data are limited . The dosage-dependent effects of this compound highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and inflammation. By inhibiting the NADPH oxidase complex, this compound reduces the production of reactive oxygen species, which are key mediators of oxidative stress . This inhibition affects various metabolic processes, including the regulation of cellular redox states and the modulation of inflammatory responses .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its interaction with the NADPH oxidase complex . It binds to the p67phox subunit with high affinity, allowing it to effectively inhibit the production of reactive oxygen species . The distribution of this compound within cells is influenced by its binding to the NADPH oxidase complex, which is predominantly localized in the cytoplasm and associated with the cytoskeleton .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with the NADPH oxidase complex . This subcellular localization is crucial for its activity, as it allows this compound to effectively inhibit the production of reactive oxygen species by targeting the p67phox subunit . The localization of this compound within the cytoplasm is facilitated by its binding to the NADPH oxidase complex, which is associated with the cytoskeleton .

Preparation Methods

Phox-I2 is synthesized through a series of chemical reactions that involve the interaction of specific reagents under controlled conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is available in high purity (≥ 98%) and is typically supplied as a powder .

Properties

IUPAC Name

8-nitro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-20(23)12-4-1-3-11(9-12)18-15-6-2-5-14(15)16-10-13(21(24)25)7-8-17(16)19-18/h1-5,7-10,14-15,18-19H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADQUVZDTGNTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353495-22-4
Record name 353495-22-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Phox-I2 and what is its target in cellular systems?

A1: this compound is a selective inhibitor of NADPH oxidase 2 (Nox2). [] NADPH oxidases are a family of enzymes that play a crucial role in cellular signaling by generating reactive oxygen species (ROS). While ROS are important in normal physiological processes, their overproduction is implicated in various diseases. Nox2, specifically, is a key player in the inflammatory response.

Q2: How does this compound exert its inhibitory effect on Nox2?

A2: While the exact mechanism of action for this compound isn't detailed in the provided abstracts, it is described as a "selective Nox2 inhibitor." [] This selectivity suggests that it likely interferes with a specific component or interaction unique to the Nox2 isoform, thereby preventing its activation and subsequent ROS production.

Q3: What were the key findings regarding this compound in the context of pancreatic beta-cell death?

A3: Research indicates that Nox4, another NADPH oxidase isoform, plays a significant role in stress-induced pancreatic beta-cell death. [] Interestingly, in a study investigating the protective effects of various Nox inhibitors, this compound provided partial protection against cell death induced by high glucose and palmitate, while showing no protection against cytokine-induced cell death. [] This suggests that while Nox2 might be involved in the high glucose + palmitate pathway, it is not the primary player in cytokine-induced beta-cell death.

Q4: Are there other research areas where this compound has been utilized to study NADPH oxidase function?

A4: Yes, beyond pancreatic beta-cell research, this compound has been used in studies exploring the role of Nox2 in other physiological and pathological processes. For instance, research investigating zinc-induced neurotoxicity in microglial cells demonstrated that this compound, alongside other Nox inhibitors, was able to suppress zinc-induced ROS production, highlighting the involvement of Nox2 in this specific pathway. []

Q5: What are the future implications of research involving this compound and similar Nox inhibitors?

A5: Given the involvement of NADPH oxidases in a wide array of diseases, including cardiovascular disease, neurodegenerative disorders, and metabolic syndromes, selective inhibitors like this compound offer promising avenues for therapeutic development. [, , ] By further elucidating the specific roles of different Nox isoforms in disease pathogenesis and identifying potent and selective inhibitors, researchers aim to develop targeted therapies that modulate ROS production and potentially halt disease progression.

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